Methyl cedryl ether
Overview
Description
Cedryl methyl ether, also known as methyl cedryl ether, is a chemical compound with the molecular formula C₁₆H₂₈O and a molecular weight of 236.39 g/mol . It is a colorless, slightly oily liquid with a woody, dry cedar, ambergris, and earthy vetiver scent . This compound is widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
Cedryl Methyl Ether (CME) is a derivative of cedrol and is widely used as a fragrance compound . This article will explore the mechanism of action of CME, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that cme is widely used as a fragrance compound , suggesting that its primary targets could be olfactory receptors.
Result of Action
The molecular and cellular effects of CME’s action are primarily related to its role as a fragrance compound. It is known to have a woody, dry cedar, ambergris, and earthy vetiver scent . .
Biochemical Analysis
Biochemical Properties
It is known that CME is a fragrance compound, suggesting that it may interact with olfactory receptors and other proteins involved in scent perception .
Cellular Effects
Research on the cellular effects of CME is limited. A study found that dietary supplementation of CME significantly reduced body weight, inhibited adipocyte hypertrophy, and ameliorated hepatic steatosis under high-fat diet conditions . This suggests that CME may have effects on cellular metabolism and adipogenesis .
Molecular Mechanism
The study mentioned above found that CME dietary supplementation downregulated the expression of adipogenesis genes (FAS and C/EBPα) and upregulated the mRNA levels of thermogenesis genes (PGC-1α, PRDM16, UCP1, Cidea, Cytc, and COX4) in epididymal white adipose tissues . This suggests that CME may influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that CME is stable in perfumes and diverse functional bases .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of CME in animal models. The study mentioned earlier used a dosage of 0.2% (w/w) CME for 13 weeks in a high-fat diet-fed mice model .
Metabolic Pathways
Given its effects on adipogenesis and thermogenesis genes, it may be involved in lipid metabolism pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cedryl methyl ether is typically synthesized from cedarwood oil. The process involves several steps:
Isolation of Cedrol: Cedarwood oil is first processed to isolate cedrol, a key intermediate.
Formation of Cedrol Sodium: Cedrol is then reacted with sodium metal to form cedrol sodium.
Methylation: The cedrol sodium is subsequently methylated using dimethyl sulfate to produce cedryl methyl ether.
Industrial Production Methods
Industrial production of cedryl methyl ether follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cedryl methyl ether can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted ethers.
Scientific Research Applications
Cedryl methyl ether has several scientific research applications:
Fragrance Industry: It is widely used as a fragrance compound in perfumes, cosmetics, and soaps due to its pleasant woody aroma.
Biological Studies: Recent studies have shown that dietary supplementation of cedryl methyl ether can ameliorate adiposity in high-fat diet-fed mice, indicating its potential in obesity research.
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Cedryl methyl ether is often compared with other similar compounds such as cedrol and cedramber:
Cedrol: Cedrol is a precursor to cedryl methyl ether and has a similar woody aroma.
Cedramber: Cedramber is another related compound with a similar scent profile.
Conclusion
Cedryl methyl ether is a versatile compound with significant applications in the fragrance industry and scientific research Its unique chemical properties and pleasant aroma make it a valuable ingredient in various products
Properties
IUPAC Name |
8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPYCVTDOECMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860243 | |
Record name | CERAPP_20390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19870-74-7, 67874-81-1 | |
Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Cedryl Methyl Ether as a fragrance ingredient with a high affinity for fabric. What does this mean in practical terms for consumers using this type of cleaning method?
A1: The research indicates that Cedryl Methyl Ether, when used in a CO2-based cleaning method, exhibits a strong tendency to bind to fabric. [] This high affinity translates to a longer-lasting fragrance on garments even after the cleaning process is complete. Consumers can expect a more durable and persistent scent experience compared to traditional cleaning methods where fragrances might dissipate more quickly.
Q2: The paper lists various fragrance ingredients with different affinity values. How does understanding the relative fabric affinity of ingredients like Cedryl Methyl Ether contribute to designing effective fragrance compositions?
A2: The relative fabric affinity value (y) provides crucial information for formulating effective fragrance blends for specific applications, such as CO2-based garment cleaning. [] Ingredients like Cedryl Methyl Ether, with a (y) value of at least 4, indicate a strong attraction to fabric. By combining ingredients with varying affinities, perfumers can carefully craft compositions where certain scent notes, like the woody aroma of Cedryl Methyl Ether, have a more enduring presence on the fabric, while others might provide a more immediate but fleeting olfactory experience. This knowledge allows for a tailored release of fragrance over time, enhancing the sensory experience for consumers.
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